molecular formula C13H18BClO3 B1493968 (4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 1544673-40-6

(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B1493968
CAS No.: 1544673-40-6
M. Wt: 268.54 g/mol
InChI Key: RFVQXDMOGKDUFW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (400 MHz, CDCl$$3$$):
    • δ 7.35–7.40 (d, $$J = 8.0$$ Hz, 1H, aromatic H-6),
    • δ 7.20–7.25 (d, $$J = 8.0$$ Hz, 1H, aromatic H-5),
    • δ 4.62 (s, 2H, -CH$$
    2$$OH),
  • δ 1.34 (s, 12H, pinacol -C(CH$$3$$)$$2$$) .
  • $$^{13}$$C NMR (100 MHz, CDCl$$3$$):
    • δ 146.2 (C-B),
    • δ 135.9 (C-Cl),
    • δ 127.3 (aromatic CH),
    • δ 85.2 (pinacol quaternary C),
    • δ 65.2 (-CH$$
    2$$OH) .
  • $$^{11}$$B NMR (128 MHz, CDCl$$_3$$): δ 24.9 ppm, characteristic of sp$$^2$$-hybridized boron in dioxaborolanes .
  • Infrared (IR) Spectroscopy

    • O-H stretch : Broad peak at 3300–3500 cm$$^{-1}$$ (hydroxymethyl group).
    • B-O stretch : Strong absorption at 1350–1380 cm$$^{-1}$$.
    • C-Cl stretch : 550–600 cm$$^{-1}$$.

    Mass Spectrometry (MS)

    • Molecular ion : m/z 268.54 ([M]$$^+$$, C$${13}$$H$${18}$$BClO$$_3$$).
    • Fragmentation patterns :
      • Loss of pinacol (C$$6$$H$${12}$$O$$_2$$, m/z 116) → m/z 152.
      • Cleavage of B-O bond → m/z 156 ([C$$7$$H$$6$$ClO]$$^+$$) .

    Comparative Analysis with Structural Analogues

    Property This Compound 4-Chlorophenylboronic Acid Pinacol Ester (4-Bromo-3-chlorophenyl)methanol
    Molecular Formula C$${13}$$H$${18}$$BClO$$_3$$ C$${12}$$H$${16}$$BClO$$_2$$ C$$7$$H$$6$$BrClO
    Boron Environment Trigonal planar Trigonal planar N/A
    Key Functional Groups -CH$$_2$$OH, B-O B-O, -Cl -CH$$_2$$OH, -Cl, -Br
    $$^{11}$$B NMR Shift 24.9 ppm 25.1 ppm N/A
    Polarity High (due to -OH) Moderate High

    The hydroxymethyl group in this compound increases its polarity compared to non-hydroxylated analogues like 4-chlorophenylboronic acid pinacol ester, enhancing solubility in polar solvents such as methanol. Conversely, replacing chlorine with bromine (as in ) reduces electrophilicity at the aromatic ring but increases molecular weight and van der Waals interactions.

    The boron center’s reactivity in Suzuki-Miyaura couplings is marginally lower than in electron-deficient aryl boronates due to the electron-donating hydroxymethyl group, which slightly destabilizes the transmetalation intermediate .

    Properties

    IUPAC Name

    [4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7,16H,8H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RFVQXDMOGKDUFW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CO)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H18BClO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    268.54 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Biological Activity

    The compound (4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a boron-containing organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.

    • Molecular Formula : C13H18BClO3
    • Molecular Weight : 268.544 g/mol
    • CAS Number : 1620228-06-9

    Synthesis

    The synthesis of this compound typically involves the reaction of chlorinated phenols with boron-containing reagents. The presence of the dioxaborolane moiety is crucial for its biological activity, particularly in targeting specific cellular pathways.

    Anticancer Properties

    Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

    • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, a critical process in cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
      CompoundCell LineGI50 (µM)Mechanism
      CA-4A549<0.01Tubulin inhibitor
      Compound XHL-600.229Apoptosis induction

    Apoptotic Activity

    In studies involving human myeloid leukemia cell lines (HL-60 and U937), treatment with related compounds resulted in significant increases in caspase-3 activation, a marker for apoptosis. The results suggested that these compounds could effectively induce programmed cell death in malignant cells.

    Case Studies

    • Study on Tubulin Inhibition :
      • A study demonstrated that the compound inhibited tubulin polymerization by approximately 65%, comparable to known inhibitors like CA-4. This suggests a potent mechanism for disrupting cancer cell proliferation.
    • Flow Cytometry Analysis :
      • Flow cytometry was employed to assess the effects on the cell cycle of HL-60 cells treated with the compound. Results indicated a marked increase in cells at the sub-G1 phase, indicative of apoptosis.

    Scientific Research Applications

    Medicinal Chemistry

    The compound has shown potential in drug development due to its ability to act as a boronic acid derivative. Boron-containing compounds are known for their ability to interact with biological molecules, making them valuable in the design of pharmaceuticals.

    Case Study : Research indicates that boronic acids can inhibit proteasome activity, which is crucial for the degradation of proteins involved in cancer progression. The incorporation of the tetramethyl dioxaborolane moiety enhances the stability and efficacy of these compounds in biological systems .

    Organic Synthesis

    The compound serves as a versatile intermediate in organic synthesis. Its boron atom can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions.

    Data Table: Common Synthetic Reactions Involving Boron Compounds

    Reaction TypeDescriptionExample Compound
    Suzuki CouplingForms biaryls from aryl halides and boronic acids(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
    BorylationIntroduces boron into organic moleculesBorylation of phenols
    C-H ActivationActivates C-H bonds for further functionalizationFunctionalized aromatic compounds

    Material Science

    In material science, this compound can be utilized to create advanced materials with specific electronic and optical properties. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.

    Case Study : The use of boron-containing compounds in the development of organic light-emitting diodes (OLEDs) has been explored. The incorporation of this compound into OLED materials has demonstrated improved efficiency and stability .

    Agricultural Chemistry

    Research has indicated that boron compounds can enhance crop yields by improving nutrient uptake and stress resistance in plants.

    Data Table: Effects of Boron Compounds on Plant Growth

    Boron CompoundEffect on Plants
    This compoundIncreased growth rate and stress tolerance
    Boric AcidEnhanced flowering and fruiting

    Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Analysis :

    • Electron-withdrawing groups (Cl, F) show slightly lower yields compared to electron-donating methyl groups, likely due to steric or electronic effects during boronate ester formation.
    • The chloro-substituted derivative (2d) has a marginally lower yield (90%) than fluoro analogs (94–95%), suggesting halide size or reactivity differences .

    Spectroscopic and Physical Property Differences

    1H-NMR Shifts in Methanol Derivatives:
    Compound Aromatic Region (δ ppm) Hydroxymethyl (δ ppm) Pinacol Methyl (δ ppm)
    2d 7.66 (d), 7.39–7.31 (m) 4.57 (s) 1.39 (t)
    2c (Fluoro) 7.68 (t), 7.49–7.44 (m) 4.57 (s) 1.34 (s)
    2a (No Cl) Not reported 4.57 (s) 1.27 (s)

    Key Observations :

    • Chloro and fluoro substituents induce distinct aromatic splitting patterns due to differing electronic effects.
    • Pinacol methyl groups in 2d appear as a triplet (δ 1.39), while non-chlorinated analogs (e.g., 2a) show singlets, suggesting conformational differences .

    Reactivity and Functional Group Transformations

    • Methanol to Methanamine: Reduction of 2d to [4-Chloro-3-(...)phenyl]methanamine (4d) via hydrazine hydrate yields 36%, highlighting challenges in functional group interconversion .
    • Cross-Coupling Applications : The boronate ester in 2d enables Suzuki-Miyaura couplings (), similar to 2a and fluoro analogs. Chloro substituents may enhance electrophilicity at the boron center compared to methyl groups .

    Analysis :

    • Chloro derivatives generally require standard storage, while methyl/chloro hybrids () may need refrigeration due to higher reactivity or instability.

    Preparation Methods

    Preparation Methods

    General Synthetic Strategy

    The synthesis generally involves two main stages:

    • Stage 1: Formation of the boronic acid pinacol ester on the aromatic ring.
    • Stage 2: Introduction of the hydroxymethyl group on the phenyl ring, often via reduction of an aldehyde intermediate or direct functionalization.

    Detailed Preparation Procedures

    Preparation via Reduction of 4-Formylbenzeneboronic Acid Pinacol Ester

    One common approach starts from 4-formylbenzeneboronic acid pinacol ester, which is reduced to the corresponding hydroxymethyl derivative using sodium borohydride.

    Parameter Details
    Starting material 4-formylbenzeneboronic acid pinacol ester (1a, 375 mg, 2.50 mmol)
    Reagents Pinacol (355 mg, 3.00 mmol), anhydrous magnesium sulfate (625 mg, 5.00 mmol), methanol (12.5 mL), sodium borohydride (47 mg, 1.25 mmol)
    Conditions Stir at room temperature for 6 h with pinacol and MgSO4; then add sodium borohydride and stir for 5 h at 20 °C
    Workup Filter crude solution, concentrate filtrate under vacuum
    Yield 513 mg, 88%
    Product characteristics White solid, melting point 75–77 °C
    Spectroscopic data 1H-NMR (CD3OD-d4): δ 7.71 (d, J=8.0 Hz, 2H), 7.35 (d, J=7.8 Hz, 2H), 4.62 (s, 2H), 1.34 (s, 12H); 13C-NMR (CD3OD-d4): δ 146.23, 135.93, 127.26, 85.19, 65.24, 25.34; 11B-NMR (CDCl3): δ 34.82

    This method efficiently converts the aldehyde group into the hydroxymethyl group while maintaining the boronate ester intact.

    Halogenation of Hydroxymethyl Derivative to Bromomethyl Intermediate

    Subsequently, the hydroxymethyl group can be converted to a bromomethyl group using carbon tetrabromide and triphenylphosphine in tetrahydrofuran (THF).

    Parameter Details
    Starting material Hydroxymethylphenylboronic acid pinacol ester (e.g., compound 2)
    Reagents Carbon tetrabromide (2 eq), triphenylphosphine (2 eq)
    Solvent Tetrahydrofuran (THF)
    Conditions Cool to 0 °C in ice bath, add reagents portion-wise, stir at room temperature for 18 h under inert atmosphere
    Workup Pour into water, extract with ethyl acetate, dry organic layer, evaporate solvent
    Purification Column chromatography (silica gel, hexane/ethyl acetate 99:1)
    Yield 94%
    Product characteristics Colourless solid, Rf = 0.2
    Spectroscopic data 1H-NMR (CDCl3, 600 MHz): δ 7.78 (d, J=8.0 Hz, 2H), 7.38 (d, J=8.0 Hz, 2H), 4.49 (s, 2H), 1.34 (s, 12H); 13C-NMR (CDCl3, 150 MHz): δ 140.8, 135.3, 128.4, 84.0, 33.4, 25.0

    This bromomethyl intermediate can be further functionalized or used in cross-coupling reactions.

    Alternative Direct Borylation and Functionalization

    In some synthetic routes, direct borylation of chloromethyl-substituted aromatic compounds may be employed, followed by protection with pinacol to form the boronate ester. However, detailed experimental conditions and yields for this approach are less commonly reported for this specific compound.

    Summary Table of Preparation Methods

    Step Starting Material Reagents/Conditions Yield Key Notes
    1 4-formylbenzeneboronic acid pinacol ester

    Q & A

    Q. What are the optimized synthetic routes for preparing (4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, and what are the critical reaction parameters?

    Q. How is this compound characterized to confirm structural integrity and purity?

    • Methodological Answer: Use multinuclear NMR (¹H, ¹³C, ¹¹B) for structural validation. Key signals include:
    • ¹H NMR (CD₃OD): δ 7.66 (d, J = 1.8 Hz, aromatic H), 4.57 (s, -CH₂OH), 1.39 (t, pinacol CH₃).
    • ¹¹B NMR: δ 30.6 (confirms boronate ester formation).
      LC-MS (DART) validates molecular weight (theoretical/experimental mass match) .

    Q. What purification techniques are effective for isolating this compound?

    • Methodological Answer: Column chromatography with hexanes/EtOAc (2:1 + 0.25% Et₃N) resolves polar byproducts. Alternatively, recrystallization in non-polar solvents (e.g., hexanes) improves purity >95%. Monitor fractions via TLC (Rf ~0.3 in hexanes/EtOAc) .

    Advanced Research Questions

    Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate ester precursor?

    • Methodological Answer: Use Pd(PPh₃)₄ (2–5 mol%) as a catalyst with K₂CO₃ (2 eq.) in THF/H₂O (3:1) at 80°C. Pre-activate the boronate ester by stirring with aryl halides (1:1.1 ratio) for 30 min before catalyst addition. For electron-deficient aryl halides, add 10 mol% ligand (e.g., SPhos) to enhance coupling efficiency. Yields >80% are achievable with rigorous exclusion of oxygen .

    Q. How to resolve contradictions in reaction yields when using this compound in diverse coupling conditions?

    • Methodological Answer: Contradictions arise from competing side reactions (e.g., protodeboronation or homocoupling). Mitigation strategies:
    • Use degassed solvents and inert atmosphere to suppress oxidative homocoupling.
    • Adjust pH (e.g., NaHCO₃ instead of K₂CO₃) for acid-sensitive substrates.
    • Monitor reaction progress via ¹H NMR to identify intermediates and optimize stoichiometry .

    Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed reactions?

    • Methodological Answer: The boronate ester undergoes transmetallation with Pd⁰ complexes, forming arylpalladium intermediates. The electron-withdrawing chloro group meta to the boron enhances electrophilicity, accelerating oxidative addition. Computational studies (DFT) suggest that the methanol moiety stabilizes transition states via hydrogen bonding, reducing activation energy .

    Data Contradiction Analysis

    • Example: Varying yields in Suzuki couplings ( vs. 14):
      • reports 27% yield for similar boronate esters due to suboptimal ligand choice and solvent polarity. achieves 90% yield via optimized NaBH₄ stabilization and column conditions. Resolution: Use NaBH₄ to suppress boronic acid decomposition and Et₃N to neutralize acidic byproducts .

    Key Applications in Research

    • Organic Electronics: Used to synthesize meta-terphenyl-linked donor-acceptor dyads for charge-transfer studies .
    • Medicinal Chemistry: Intermediate for antiplasmodial agents via sulfonyl coupling reactions .
    • Materials Science: Building block for thermally activated delayed fluorescence (TADF) emitters in OLEDs .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
    Reactant of Route 2
    (4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

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